Product packaging for Octadecanoic acid, 9-hydroxy-, (S)-(Cat. No.:CAS No. 64144-76-9)

Octadecanoic acid, 9-hydroxy-, (S)-

Cat. No.: B14504923
CAS No.: 64144-76-9
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-KRWDZBQOSA-N
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Description

Octadecanoic acid, 9-hydroxy-, (S)- is a natural product found in Jodina rhombifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B14504923 Octadecanoic acid, 9-hydroxy-, (S)- CAS No. 64144-76-9

Properties

CAS No.

64144-76-9

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(9S)-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

RKHXDCVAPIMDMG-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O

Origin of Product

United States

Natural Biogenesis and Occurrence of 9 Hydroxyoctadecanoic Acid

Enzymatic Biotransformations in Biological Systems

The generation of 9-HSA is a highly specific process, often yielding particular stereoisomers, such as (S)-9-hydroxyoctadecanoic acid, depending on the enzymes involved. These biotransformations are key to the compound's presence in the biosphere.

A diverse range of microorganisms, including bacteria, fungi, and yeasts, can produce hydroxy fatty acids through the transformation of unsaturated fatty acids like oleic acid. nih.gov These processes are of significant interest for their potential in creating valuable oleochemicals from renewable resources.

Bacterial species are well-documented for their ability to hydroxylate fatty acids, although the position of hydroxylation can vary.

Pseudomonas sp.: Various Pseudomonas species are known to hydrate (B1144303) oleic acid. While the production of 10-hydroxystearic acid is more commonly reported, some strains exhibit different regioselectivity. nih.govgsartor.orgnih.gov For instance, one study noted that Pseudomonas sp. 32T3 converts oleic acid into monohydroxy derivatives, including 9-hydroxy-10-octadecenoic acid. The enzymatic hydration of oleic acid by Pseudomonas species strain NRRL-B-3266 has been shown to produce optically pure 10(R)-hydroxystearic acid, highlighting the stereospecificity of these bacterial enzymes. gsartor.orgnih.gov

Lactobacillus sp.: Lactic acid bacteria are capable of converting unsaturated fatty acids into hydroxy fatty acids. nih.gov Lactobacillus plantarum possesses a linoleic acid Δ9 hydratase that converts C18 unsaturated fatty acids with a double bond at the Δ9 position into their corresponding 10-hydroxy fatty acids. nih.gov Similarly, Lactobacillus acidophilus expresses a linoleate (B1235992) 13-hydratase that converts linoleic acid into 13S-hydroxy-9(Z)-octadecenoic acid. nih.gov While these examples demonstrate the capacity of Lactobacillus to produce other positional isomers of hydroxy fatty acids, direct production of 9-hydroxyoctadecanoic acid by this genus is not extensively documented in current research.

Table 1: Bacterial Biotransformation of C18 Fatty Acids

Bacterial Species Substrate Major Product(s) Reference(s)
Pseudomonas sp. 32T3 Oleic Acid 9-hydroxy-10-octadecenoic acid
Pseudomonas sp. NRRL-B-3266 Oleic Acid 10(R)-hydroxystearic acid gsartor.orgnih.gov
Lactobacillus plantarum Linoleic Acid (S)-10-hydoxy-cis-12-octadecenoic acid nih.gov
Lactobacillus acidophilus Linoleic Acid 13S-hydroxy-9(Z)-octadecenoic acid nih.gov

Fungi, including filamentous fungi and yeasts, contribute to the pool of naturally occurring hydroxy fatty acids through their metabolic activities. nih.gov The yeast Pityrosporum ovale, a skin saprophyte, has been identified as a producer of 9-hydroxystearic acid. nih.govnih.gov In its metabolism of even-carbon-number fatty acids, 9-hydroxypalmitic acid is the primary product, but 9-hydroxystearic acid is also found. nih.govnih.gov The conversion has an optimal pH of 4.5, and the resulting hydroxy fatty acids are found in a bound, polar form. nih.govnih.gov This demonstrates a direct fungal pathway for the biosynthesis of 9-HSA. Fungal metabolic pathways can be induced by various factors, including co-cultivation with other microorganisms, which can trigger the expression of otherwise silent biosynthetic gene clusters. biorxiv.orgbiorxiv.org

The role of yeasts in fatty acid hydroxylation is specific to the species and its enzymatic capabilities.

Pityrosporum ovale : As a notable example, the yeast Pityrosporum ovale directly produces 9-hydroxystearic acid as a metabolite of fatty acids. nih.govnih.gov

Saccharomyces cerevisiae : In contrast, studies on baker's yeast (Saccharomyces cerevisiae) have shown that it can convert oleic acid into 10-hydroxyoctadecanoic acid. researchgate.net However, it has also been suggested that this conversion may be due to bacterial contaminants within commercial yeast preparations rather than an intrinsic hydratase activity in the yeast itself. polimi.it Interestingly, while direct conversion of hydroxystearic acids to oleic acid could not be conclusively demonstrated in growing yeast cells, it was observed that 9-hydroxystearic acid can serve as a growth factor, fully substituting for oleic acid, under anaerobic conditions. gsartor.org

Table 2: Yeast-Mediated Production of Hydroxyoctadecanoic Acids

Yeast Species Substrate(s) Product(s) Key Findings Reference(s)
Pityrosporum ovale Even-carbon-number fatty acids 9-Hydroxystearic acid, 9-Hydroxypalmitic acid Directly produces 9-HSA. nih.govnih.gov
Saccharomyces cerevisiae Oleic Acid 10-Hydroxyoctadecanoic acid Conversion may be due to bacterial contaminants. 9-HSA can act as a growth factor. researchgate.netpolimi.itgsartor.org

In mammals, 9-hydroxyoctadecanoic acid is recognized as an endogenous lipid. It is a key component of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). diabetesnewsjournal.comebi.ac.uk These lipids, such as palmitic acid esters of hydroxystearic acid (PAHSAs), have demonstrated anti-diabetic and anti-inflammatory properties. diabetesnewsjournal.com The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid, indicating that 9-HSA serves as a precursor molecule in mammalian metabolism. nih.govresearchgate.net

The formation of oxygenated fatty acids, known as octadecanoids in the case of C18 fatty acids, is mediated in mammals by several enzyme families, including cyclooxygenases (COX) and lipoxygenases (LOX). acs.org

Cyclooxygenase (COX): The primary role of COX-1 and COX-2 is the conversion of arachidonic acid to prostaglandins. nih.gov While saturated fatty acids like stearic acid (in its CoA ester form) can modulate the activity of COX-1, the direct conversion of stearic acid to 9-hydroxyoctadecanoic acid by COX enzymes is not their primary described function. nih.gov

Lipoxygenase (LOX): Mammalian LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov The 9-lipoxygenase (9-LOX) pathway is known to act on C18 fatty acids. In mammals, LOX activity can convert linoleic acid (an 18-carbon di-unsaturated fatty acid) into 9-hydroxyoctadecadienoic acid (9-HODE). acs.org This establishes a clear enzymatic route for the specific formation of a 9-hydroxylated C18 fatty acid in mammals. While the direct conversion of the saturated stearic acid to 9-HSA via this pathway is less clear, the presence of the unsaturated 9-HODE points to a potential precursor that could be subsequently reduced to form 9-HSA.

Natural Biogenesis and Occurrence of 9 Hydroxyoctadecanoic Acid Including S Enantiomer

Enzymatic Biotransformations in Biological Systems

Mammalian Metabolic Pathways

Cytochrome P450 (CYP450) Activity

Cytochrome P450 enzymes, particularly those belonging to the CYP4 family, are known to catalyze the ω-hydroxylation of fatty acids. nih.gov While their primary role is often the hydroxylation at the terminal (ω) carbon, some P450 enzymes can also hydroxylate fatty acids at other positions. For instance, certain P450 peroxygenases can hydroxylate carboxylic acids at the α- and β-positions. acs.orgacs.org The CYP152 family of P450 enzymes, which function as peroxygenases, are capable of hydroxylating long-chain fatty acids. acs.org Although direct evidence for the specific synthesis of 9-hydroxyoctadecanoic acid by a particular CYP450 is still an area of active research, the broad substrate specificity of these enzymes suggests their potential involvement.

Specific Epidermal Lipoxygenase (e.g., eLOX3, 12(R)-LOX) Activities

In the epidermis of mammals, a specialized pathway involving lipoxygenases is crucial for skin barrier function. nih.govplasticsurgerykey.com The enzymes 12(R)-lipoxygenase (12R-LOX) and epidermis-type lipoxygenase-3 (eLOX3) work in a coordinated manner. plasticsurgerykey.comresearchgate.net 12R-LOX oxygenates fatty acids to produce hydroperoxides. plasticsurgerykey.compnas.org Specifically, it can convert linoleic acid to 9R-hydroperoxyoctadecadienoic acid (9R-HPODE). nih.gov Subsequently, eLOX3, which functions as a hydroperoxide isomerase rather than a typical lipoxygenase, converts these hydroperoxides into epoxyalcohol derivatives. pnas.orgnih.gov While this pathway is primarily associated with the formation of epoxyalcohols essential for skin barrier integrity, the intermediate hydroperoxy fatty acids can be reduced to their corresponding hydroxy fatty acids. Mutations in the genes encoding 12R-LOX and eLOX3 are linked to autosomal recessive congenital ichthyosis (ARCI), a skin disorder, highlighting the importance of this pathway. nih.govplasticsurgerykey.comnih.gov

Plant Biosynthetic Pathways

Plants synthesize 9-hydroxyoctadecanoic acid through several pathways, often as a component of the protective outer layer known as the cuticle.

Allene (B1206475) Oxide Synthase (AOS) Pathway

The allene oxide synthase (AOS) pathway is a critical branch of the lipoxygenase (LOX) pathway in plants, leading to the synthesis of jasmonates, which are important signaling molecules in plant defense and development. nih.govresearchgate.netbohrium.com This pathway starts with the oxygenation of polyunsaturated fatty acids like linolenic and linoleic acids by lipoxygenases to form fatty acid hydroperoxides. nih.gov Allene oxide synthase (AOS), a non-canonical cytochrome P450 enzyme (CYP74A), then catalyzes the conversion of these hydroperoxides into unstable allene oxides. nih.govnih.govwikipedia.org These allene oxides are further metabolized to produce various oxylipins, including precursors for jasmonic acid. nih.govmdpi.com While the primary products are cyclic compounds, the hydroperoxide precursors, such as 9-hydroperoxyoctadecadienoic acid derived from linoleic acid, can also be reduced to form 9-hydroxyoctadecadienoic acid.

Peroxygenase-mediated Functionalization

Fungal and plant peroxygenases (EC 1.11.2.1) are heme-thiolate proteins capable of catalyzing a variety of oxyfunctionalization reactions, including the hydroxylation and epoxidation of unsaturated fatty acids, using hydrogen peroxide as an oxygen donor. mdpi.comcsic.es These enzymes can directly hydroxylate fatty acids. researchgate.net For example, unspecific peroxygenases (UPOs) from fungi have been shown to hydroxylate and epoxidize short- to medium-chain unsaturated fatty acids. mdpi.com In plants like oat, a peroxygenase pathway is involved in the biosynthesis of epoxy fatty acids. nih.govnih.gov This pathway utilizes fatty acid hydroperoxides generated by lipoxygenases to epoxidize other unsaturated fatty acids. nih.gov While epoxidation is a major reaction, hydroxylation can also occur. researchgate.net The peroxygenase from Agrocybe aegerita has been shown to epoxidize α-linolenic acid. csic.es The substrate specificity can be modulated, as seen with variants of Marasmius rotula UPO, to favor either epoxidation or hydroxylation. researchgate.netacs.org

Involvement in Cutin Biosynthesis

Cutin is a major structural component of the plant cuticle, a protective polyester (B1180765) layer covering the aerial surfaces of plants. nih.govwikipedia.org It is primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, linked by ester bonds. wikipedia.orgacs.org The C18 family of cutin monomers includes 18-hydroxy oleic acid, 9,10-epoxy-18-hydroxy stearic acid, and 9,10,18-trihydroxystearate. wikipedia.org The biosynthesis of these monomers often involves cytochrome P450-dependent epoxidation of oleic acid, followed by hydration. gsartor.org Specifically, enzymes from the CYP86 clan of P450s are involved in fatty acid hydroxylation for cutin and suberin biosynthesis. pnas.orgnih.gov Developing flower petals of Vicia faba, for instance, readily incorporate palmitic acid into cutin monomers like 10,16-dihydroxyhexadecanoic acid. nih.gov While direct synthesis of (S)-9-hydroxyoctadecanoic acid as a primary cutin monomer is less commonly reported than its dihydroxy and epoxy derivatives, its presence in cutin hydrolysates suggests it is either an intermediate or a component of the polymer. The enzymatic machinery for producing dicarboxylic acids from ω-hydroxy fatty acids, also components of cutin, has been identified in the epidermis of Vicia faba. nih.gov

Occurrence Across Biological Kingdoms

9-Hydroxyoctadecanoic acid has been identified in a variety of organisms, from bacteria to plants and animals, indicating its widespread biological relevance.

KingdomOrganism/TissueContext of OccurrenceReference
AnimaliaHuman Endothelial CellsFormed from linoleic acid, potentially via cyclooxygenase activity. nih.gov nih.gov
AnimaliaHuman SkinAssociated with the lipoxygenase pathway (12R-LOX and eLOX3) crucial for epidermal barrier function. nih.govplasticsurgerykey.comnih.gov nih.govplasticsurgerykey.comnih.gov
PlantaeVicia faba (Broad Bean)As a component of flower petal cutin. nih.gov nih.gov
PlantaeDimorphotheca sinuata (Cape Daisy)Seeds are a natural source of methyl dimorphecolate, a precursor for the synthesis of (R)- and (S)-9-hydroxyoctadecanoic acid. ebi.ac.uk ebi.ac.uk
PlantaeGeneralA product of lipid peroxidation and a component of the plant defense response through the oxylipin pathway. nih.govbohrium.com nih.govbohrium.com
FungiVarious speciesProduced through the action of unspecific peroxygenases on fatty acids. mdpi.com mdpi.com

Presence in Plant Species

The occurrence of 9-hydroxyoctadecanoic acid has been documented in the seed oils of certain plant species.

Jodina rhombifolia

Research has identified 9-hydroxystearic acid as a constituent of the seed oil of Jodina rhombifolia, a plant belonging to the Santalaceae family. plantfadb.org Its presence was confirmed alongside other acetylenic and oxygenated fatty acids. plantfadb.org

Oat (Avena sativa)

Extensive analyses of the fatty acid composition of oat seeds have identified major fatty acids such as palmitic, stearic, oleic, and linoleic acids. researchgate.netnih.gov However, current scientific literature does not report the natural occurrence of 9-hydroxyoctadecanoic acid in oats. researchgate.netnih.govnih.gov

Cyperus esculentus (Tiger Nut)

The lipid profile of tiger nut tubers is rich in fatty acids, with oleic acid being predominant. ekb.egcabidigitallibrary.orgmdpi.com Detailed phytochemical studies have identified numerous fatty acids and their esters, but 9-hydroxyoctadecanoic acid is not among the compounds reported to be naturally present in Cyperus esculentus. ekb.egcabidigitallibrary.orgmdpi.comresearchgate.net

Plant SpeciesCommon NamePresence of 9-Hydroxyoctadecanoic AcidReference
Jodina rhombifoliaShadewoodPresent in seed oil plantfadb.org, ,
Avena sativaOatNot reported in current literature researchgate.net, nih.gov, nih.gov
Cyperus esculentusTiger NutNot reported in current literature ekb.eg, cabidigitallibrary.org, mdpi.com, researchgate.net

Detection in Mammalian Tissues and Metabolomes

In mammals, 9-hydroxyoctadecanoic acid is recognized as an endogenous compound, primarily formed through metabolic processes and lipid peroxidation.

It is a component of a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). ebi.ac.uk These esters, including those of 9-HSA, are considered endogenous mammalian lipids with various biological activities. ebi.ac.uk The Human Metabolome Database (HMDB) lists 9-hydroxyoctadecanoic acid as a metabolite found in humans, although specific tissue locations are not detailed. hmdb.ca Its presence in the mammalian metabolome suggests it plays a role as a metabolic intermediate.

Identification in Microbial Organisms

Microorganisms, particularly bacteria, are known to produce a variety of hydroxy fatty acids through the enzymatic hydration of unsaturated fatty acids.

While the direct production of 9-hydroxyoctadecanoic acid by microbes is not extensively documented, several species produce closely related isomers. For instance, various Pseudomonas species can convert oleic acid into 10-hydroxy-8(E)-octadecenoic acid. nih.govnih.gov Pseudomonas aeruginosa in particular has been studied for its ability to produce a range of hydroxy fatty acids from different unsaturated fatty acid substrates. researchgate.netacs.org

Similarly, species of Lactobacillus, such as Lactobacillus acidophilus and Lactobacillus plantarum, are known to produce other hydroxy-octadecenoic acid isomers, like 13S-hydroxy-9(Z)-octadecenoic acid and 10-hydroxy-12(Z)-octadecenoic acid, from linoleic acid. nih.govresearchgate.netewha.ac.krnih.gov The existence of these microbial pathways highlights the potential for microbial synthesis of various positional isomers of hydroxy fatty acids, including 9-HSA. Fungi are also known to produce a diverse array of oxylipins, including various hydroxy fatty acids which can have antifungal properties. nih.govbiorxiv.orgmedchemexpress.combiorxiv.org

Microorganism Genus/SpeciesRelated Hydroxy Fatty Acid ProducedSubstrateReference
Pseudomonas aeruginosa10-hydroxy-8(E)-octadecenoic acidOleic Acid nih.gov, nih.gov
Lactobacillus acidophilus13S-hydroxy-9(Z)-octadecenoic acidLinoleic Acid nih.gov, ewha.ac.kr
Lactobacillus plantarum10-hydroxy-12(Z)-octadecenoic acidLinoleic Acid nih.gov

Occurrence in Aquatic Organisms (e.g., Daphnia magna)

The water flea, Daphnia magna, is a model organism for ecological and toxicological studies, with a focus on its metabolism of essential fatty acids like polyunsaturated fatty acids (PUFAs). nih.govuibk.ac.atnih.govfrontiersin.orgfishlarvae.org Comprehensive metabolomic studies have been conducted to understand its biochemical responses to environmental stressors. nih.govrsc.orgnih.gov However, based on the current scientific literature, the presence of 9-hydroxyoctadecanoic acid has not been reported in the metabolome of Daphnia magna.

Non-Enzymatic Generation Mechanisms

Beyond enzymatic production, 9-hydroxyoctadecanoic acid can be formed through non-enzymatic pathways, primarily through the peroxidation of oleic acid. This process involves the reaction of oleic acid with reactive oxygen species, leading to the formation of hydroperoxide intermediates which are subsequently reduced to the corresponding hydroxy fatty acid. This non-enzymatic generation is a known source of endogenous 9-HSA in biological systems where oxidative stress occurs.

Molecular Mechanisms and Biological Functions of S 9 Hydroxyoctadecanoic Acid

Cellular Regulatory Roles

(S)-9-Hydroxyoctadecanoic acid exerts significant influence on cellular behavior, primarily through the modulation of key proteins involved in cell cycle control and gene expression.

Inhibition of Histone Deacetylase 1 (HDAC1) Activity

A significant molecular target of (S)-9-hydroxyoctadecanoic acid is Histone Deacetylase 1 (HDAC1), a key enzyme in the epigenetic regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1, (S)-9-hydroxyoctadecanoic acid promotes the accumulation of acetylated histones, which is associated with a more open chromatin state and the activation of gene expression.

Both the (R) and (S) enantiomers of 9-hydroxyoctadecanoic acid have been found to inhibit the enzymatic activity of HDAC1, as well as HDAC2 and HDAC3. This inhibition is believed to be a primary mechanism through which the compound exerts its effects on cell proliferation and differentiation. One study indicated that 9-hydroxyoctadecanoic acid at a concentration of 5 µM can inhibit approximately 66.4% of HDAC1 enzymatic activity.

Table 1: Effect of 9-Hydroxyoctadecanoic Acid on HDAC1 Activity

CompoundConcentration% Inhibition of HDAC1 ActivityCell Line
9-Hydroxyoctadecanoic acid5 µM~66.4%HT-29 (lysates)

Note: The study did not specify the enantiomer used.

Induction of Cell Cycle Arrest Mediators (e.g., p21WAF1)

A direct consequence of HDAC inhibition by (S)-9-hydroxyoctadecanoic acid is the upregulation of specific cell cycle regulatory proteins. One of the most notable of these is p21WAF1, a cyclin-dependent kinase inhibitor. The induction of p21WAF1 is a critical step in mediating the G0/G1 cell cycle arrest observed in cells treated with 9-hydroxyoctadecanoic acid.

Studies have shown that treatment of HT-29 colon cancer cells with 9-hydroxyoctadecanoic acid leads to an increase in both the transcription and translation of p21WAF1. This effect is crucial for its antiproliferative activity, as cells lacking functional p21WAF1 are resistant to the growth-inhibitory effects of 9-hydroxyoctadecanoic acid. The upregulation of p21WAF1 occurs in a p53-independent manner.

Interference with Growth Factor Signaling Pathways

(S)-9-Hydroxyoctadecanoic acid can also interfere with cellular signaling pathways initiated by growth factors. Evidence suggests that in human colon cancer cells (HT29) treated with 9-hydroxyoctadecanoic acid, the normal cellular response to Epidermal Growth Factor (EGF) is disrupted.

Following treatment with 9-hydroxyoctadecanoic acid, these cells become unresponsive to the mitogenic signals of EGF and undergo a further arrest in their cell cycle. The proposed mechanism involves the modified HDAC1, which, after being targeted by 9-hydroxyoctadecanoic acid, is unable to associate with cyclin D1. This altered HDAC1 then sequesters the EGF/EGFR complex, thereby interrupting the downstream signaling cascade that would normally promote cell proliferation.

Interactions with Specific Biomolecular Receptors

Beyond its intracellular enzymatic targets, (S)-9-hydroxyoctadecanoic acid also functions as a signaling molecule by binding to specific cell surface receptors. A key receptor identified for a closely related molecule, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), is the G protein-coupled receptor G2A.

G2A is expressed in various tissues, including lymphoid tissues and macrophages, and is inducible by stress signals. The activation of G2A by 9(S)-HODE in human keratinocytes triggers a cascade of intracellular events, including:

Intracellular Calcium Mobilization: A rapid increase in the concentration of intracellular calcium ions.

Cytokine Secretion: The release of pro-inflammatory cytokines such as IL-6, IL-8, and GM-CSF.

These responses highlight a role for the 9-hydroxy fatty acid-G2A signaling axis in inflammatory processes within the skin. Furthermore, this interaction contributes to the antiproliferative effects of 9(S)-HODE on these cells.

Table 2: Cellular Responses to 9(S)-HODE via G2A Receptor in Human Keratinocytes

Cellular ResponseEffect of 9(S)-HODE
Intracellular CalciumMobilization
Cytokine SecretionIncreased (IL-6, IL-8, GM-CSF)
Cell ProliferationInhibited

Role in Oxylipin Signaling Cascades

(S)-9-Hydroxyoctadecanoic acid is classified as an oxylipin, a family of oxygenated fatty acids that act as signaling molecules in both plants and animals. In plants, oxylipins derived from the 9-lipoxygenase (9-LOX) pathway, such as 9-hydroxyoctadecatrienoic acid (9-HOT), are crucial regulators of development and defense responses.

These plant-based studies reveal that 9-LOX-derived oxylipins can induce oxidative stress and influence processes like lateral root formation. The signaling pathways initiated by these molecules are complex and can involve interactions with other hormone signaling pathways. For instance, in Arabidopsis thaliana, at least three distinct signaling cascades are thought to mediate the actions of oxylipins.

While much of the detailed research on 9-hydroxy fatty acid signaling cascades has been conducted in plants, the existence of these pathways underscores the fundamental role of this class of molecules in biological signaling. In mammals, oxylipins are known to be key mediators in modulating immune responses and inflammation. The interaction of 9-hydroxy fatty acids with receptors like G2A provides a direct link to these signaling networks in animal systems.

Investigations into Stereospecificity in Biological Activity

The biological functions of 9-hydroxyoctadecanoic acid (9-HSA) have been shown to be influenced by its stereochemistry. Research comparing the activities of the (S)- and (R)-enantiomers has revealed significant differences, particularly in the context of cancer cell proliferation and enzyme inhibition.

Early investigations into the biological effects of 9-HSA often did not distinguish between the two enantiomers. However, subsequent studies involving the synthesis and separate testing of (S)-9-HSA and (R)-9-HSA have provided crucial insights into their stereospecific interactions with biological targets.

A key area of investigation has been the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. In studies using human colon cancer cells (HT29), both enantiomers of 9-HSA were found to inhibit the enzymatic activity of HDAC1, HDAC2, and HDAC3. nih.govebi.ac.uk However, the (R)-enantiomer demonstrated a more potent inhibitory effect on these enzymes compared to the (S)-enantiomer. nih.govebi.ac.uk This difference in enzymatic inhibition is also reflected in their antiproliferative effects. The (R)-enantiomer of 9-HSA exhibited a more pronounced inhibition of cell proliferation in HT29 cells. nih.gov This increased activity is associated with a greater induction of p21 transcription and protein levels, and a decrease in the expression of cyclin D1, a key regulator of the cell cycle. nih.gov

Further research has explored the impact of modifying the 9-HSA structure, such as through esterification. A study on the methyl esters of the two enantiomers found that methyl (R)-9-hydroxystearate had a more significant antiproliferative effect on HT29 cells compared to methyl (S)-9-hydroxystearate, reinforcing the observation of the (R)-enantiomer's greater biological activity in this context. nih.gov

These findings underscore the importance of the stereocenter at the C-9 position for the biological activity of 9-hydroxyoctadecanoic acid. The differential effects of the (S) and (R) enantiomers highlight the stereospecific nature of its interaction with its molecular targets.

Table 1: Comparison of Biological Activity of (S)-9-HSA and (R)-9-HSA Enantiomers

Biological Activity(S)-9-Hydroxyoctadecanoic Acid(R)-9-Hydroxyoctadecanoic AcidCell LineReference
HDAC1, HDAC2, HDAC3 Inhibition InhibitsMore potent inhibitorHT29 nih.govebi.ac.uk
Antiproliferative Effect ActiveMore pronounced activityHT29 nih.gov
p21 Expression InducesGreater inductionHT29 nih.gov
Cyclin D1 Expression DecreasesGreater decreaseHT29 nih.gov
Antiproliferative Effect (Methyl Ester) ActiveMore pronounced activityHT29 nih.gov

Advanced Synthetic Strategies for S 9 Hydroxyoctadecanoic Acid and Its Chiral Analogs

Enantioselective Chemical Synthesis

The precise control of stereochemistry is a paramount challenge in the synthesis of bioactive molecules such as (S)-9-hydroxyoctadecanoic acid. Enantioselective chemical synthesis provides a powerful platform to access this specific enantiomer, moving beyond racemic mixtures to produce compounds with defined three-dimensional arrangements. This section details several key strategies that have been successfully employed to achieve the synthesis of (S)-9-hydroxyoctadecanoic acid and related chiral hydroxy fatty acids.

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these molecules to build more complex chiral targets, often reducing the number of synthetic steps and avoiding challenging enantioselective transformations. wikipedia.org

A notable example of this approach is the synthesis of both (R)- and (S)-9-hydroxyoctadecanoic acid starting from (S)-dimorphecolic acid. nih.gov This naturally occurring hydroxy fatty acid, found in high concentrations in the seeds of plants from the Dimorphotheca genus, serves as a valuable and green starting material. nih.gov The synthesis of the (R)-enantiomer, methyl (9R)-9-hydroxyoctadecanoate, is directly achieved from the natural precursor. nih.gov To obtain the (S)-enantiomer, a Mitsunobu reaction is employed to invert the stereocenter at the C-9 position. nih.gov This method provides an efficient route to enantiopure 9-HSA derivatives, bypassing many of the difficulties associated with other synthetic methods. nih.gov

Starting MaterialKey TransformationProductReference
(S)-dimorphecolic acidDirect isolation and esterificationMethyl (9R)-9-hydroxyoctadecanoate nih.gov
Methyl (9R)-9-hydroxyoctadecanoateMitsunobu reaction (inversion of stereochemistry)Methyl (9S)-9-hydroxyoctadecanoate nih.gov

Organocatalytic Methods for Chiral Intermediate Generation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the creation of chiral molecules. These small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. nih.govresearcher.life

A common strategy for the synthesis of chiral hydroxy fatty acids involves the use of an organocatalyst to generate a chiral epoxide intermediate. nih.govnih.gov For instance, MacMillan's imidazolidinone organocatalysts are employed for the enantioselective α-chlorination of aldehydes. nih.govnih.gov The resulting chiral α-chloroaldehydes are then converted into terminal epoxides with high enantiomeric purity. nih.govnih.gov These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to introduce the desired alkyl chain, ultimately leading to the target hydroxy fatty acid after further functional group manipulations. nih.govnih.gov This methodology has been successfully applied to the synthesis of various regioisomers of hydroxypalmitic and hydroxystearic acids. nih.gov

CatalystReaction TypeKey IntermediateFinal Product ClassReference
(2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetateα-chlorination of aldehydesChiral terminal epoxides(S)-Hydroxy fatty acids nih.gov
(2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetateα-chlorination of aldehydesChiral terminal epoxides(R)-Hydroxy fatty acids nih.gov

Stereocontrolled Functionalization of Fatty Acids

The direct, stereocontrolled functionalization of readily available unsaturated fatty acids presents an attractive and atom-economical approach to synthesizing chiral hydroxy fatty acids. Oleic acid, an abundant and inexpensive fatty acid, is a common starting material for this strategy.

One method involves the chemo-enzymatic epoxidation of oleic acid. While not strictly a chemical functionalization in the traditional sense, it highlights the interface between chemical and biological methods. The resulting epoxide can then be subjected to regioselective ring-opening reactions.

A purely chemical approach can involve stereoselective dihydroxylation or other additions across the double bond, followed by selective manipulation of the resulting functional groups to yield the desired 9-hydroxy derivative. However, controlling the stereochemistry at the C-9 position during the functionalization of the C-9/C-10 double bond of oleic acid can be challenging and often requires sophisticated catalytic systems or multi-step sequences.

Grignard Reagent Additions in Directed Synthesis

Grignard reagents are powerful carbon-carbon bond-forming tools in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com Their addition to electrophilic carbonyls or epoxides is a fundamental transformation for building up molecular complexity. organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing (S)-9-hydroxyoctadecanoic acid, a key strategy involves the ring-opening of a chiral epoxide with a Grignard reagent. nih.gov This approach typically starts with a shorter-chain chiral building block containing the epoxide functionality. For the synthesis of (S)-9-hydroxyoctadecanoic acid, a chiral epoxide derived from a shorter chain diol is synthesized. nih.gov The crucial step is the copper-catalyzed ring-opening of this epoxide with an octylmagnesium bromide (C8H17MgBr) Grignard reagent. researchgate.net This reaction proceeds with high regioselectivity, with the nucleophilic octyl group attacking the less substituted carbon of the epoxide, and with inversion of stereochemistry. The resulting secondary alcohol then undergoes a series of functional group transformations, including oxidation of a terminal alcohol to a carboxylic acid, to afford the final (S)-9-hydroxyoctadecanoic acid. researchgate.net

Chiral PrecursorGrignard ReagentKey ReactionProductReference
Chiral terminal epoxideOctylmagnesium bromideCopper-catalyzed epoxide ring-opening(S)-9-hydroxy-intermediate researchgate.net

Enzymatic and Biocatalytic Synthesis

The use of enzymes and whole-cell microbial systems offers a green and highly selective alternative to traditional chemical synthesis for the production of (S)-9-hydroxyoctadecanoic acid. These biocatalytic methods often proceed under mild reaction conditions, with high regio- and stereoselectivity, minimizing the need for protecting groups and reducing waste.

Directed Microbial Biotransformation for Hydroxy Fatty Acids

Microbial biotransformation harnesses the metabolic machinery of microorganisms to convert a starting material into a desired product. nih.gov Several bacterial and yeast species have been identified that can hydroxylate fatty acids. researchgate.net

A prominent method for producing hydroxy fatty acids is through the use of oleate (B1233923) hydratases. mdpi.comnih.gov These enzymes catalyze the addition of water across the double bond of unsaturated fatty acids like oleic acid. researchgate.net For example, oleate hydratases from various microorganisms, including Stenotrophomonas maltophilia, Lysinibacillus fusiformis, and Rhodococcus erythropolis, have been successfully used to produce 10-hydroxyoctadecanoic acid from oleic acid. mdpi.comtudelft.nl While many naturally occurring oleate hydratases produce the (R)-enantiomer, enzyme engineering and screening of microbial diversity are ongoing to identify hydratases that can produce the (S)-enantiomer or other regioisomers. nih.govresearchgate.net

Whole-cell biotransformation using recombinant E. coli expressing an oleate hydratase from Stenotrophomonas nitritireducens has been shown to efficiently convert plant oils to 10-hydroxy fatty acids. mdpi.com In some cases, multi-step enzymatic cascades within a single microbial host can be designed to produce a variety of functionalized fatty acids. mdpi.com For instance, a recombinant E. coli strain has been engineered to express an oleate hydratase, a secondary alcohol dehydrogenase, and other enzymes to convert oleic acid into 9-hydroxynonanoic acid. mdpi.com

Microorganism/Enzyme SystemSubstrateProductKey FeaturesReference
Stenotrophomonas maltophilia oleate hydratase (recombinant E. coli)Oleic acid10-hydroxyoctadecanoic acidHigh conversion rates (up to 98%) mdpi.com
Lactobacillus plantarum fatty acid hydratase (recombinant E. coli)Linoleic acid(S)-10-hydroxy-cis-12-octadecenoic acidHigh enantiomeric excess (>99% ee) mdpi.com
Lysinibacillus fusiformis oleate hydrataseOleic acid10-hydroxyoctadecanoic acidHigh yield (94%) under optimized conditions mdpi.com
Clavibacter sp. ALA2Linoleic acid12,13,17-trihydroxy-9(Z)-octadecenoic acidNovel trihydroxy fatty acid production usda.gov
Micrococcus luteusOleic acid10-ketostearic acid (via 10-hydroxystearic acid)Demonstrates further oxidation capabilities polimi.it

In Vitro Reconstitution of Enzymatic Biosynthetic Pathways

The complete in vitro reconstitution of the biosynthetic pathway for (S)-9-hydroxyoctadecanoic acid remains an area of active research. However, significant progress has been made in reconstructing pathways for similar hydroxy fatty acids, providing a blueprint for future work. The principle involves combining purified enzymes or engineered cell lysates to perform a multi-step synthesis in a controlled environment, outside of a living organism. nih.govnih.govrsc.org

A proof-of-concept for producing a related compound, 9,10-dihydroxyhexadecanoic acid, has been demonstrated using a combination of induced cell lysates from recombinant E. coli. nih.govresearchgate.net This in vitro system utilized three key enzymes:

Fatty Acid Desaturase (FAD) from Saccharomyces cerevisiae

Epoxygenase (EPOX) from Stokasia laevis

Epoxide Hydrolase (EH) from Caenorhabditis elegans

In this cascade, the FAD first introduces a double bond into a saturated fatty acid precursor. The EPOX then converts this double bond into an epoxide, which is subsequently opened by the EH to form the dihydroxy product. nih.govresearchgate.net This enzymatic logic, involving epoxidation followed by hydrolysis, represents a plausible route for the biosynthesis of 9-hydroxyoctadecanoic acid from oleic acid.

While the full pathway to 9-hydroxyoctadecanoic acid has not been reconstituted, studies on its subsequent conversion to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) confirm the presence of the necessary enzymatic machinery in mammalian tissues. The addition of 9-hydroxyoctadecanoic acid (9-HSA) and palmitoyl-CoA to liver and white adipose tissue (WAT) lysates results in the formation of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid). nih.gov This suggests that the final acylation step is enzymatically driven by an as-yet-unidentified acyltransferase and can be replicated in vitro. nih.gov

Table 1: Enzymes Used in a Reconstituted Pathway for a Related Dihydroxy Fatty Acid This table is based on the successful in vitro synthesis of 9,10-dihydroxyhexadecanoic acid and illustrates a potential enzymatic strategy.

EnzymeSource OrganismFunction in Pathway
Fatty Acid Desaturase (FAD)Saccharomyces cerevisiaeIntroduces double bond
Epoxygenase (EPOX)Stokasia laevisForms epoxide at double bond
Epoxide Hydrolase (EH)Caenorhabditis elegansOpens epoxide to form diol

Data sourced from studies on the in vitro production of 9,10-dihydroxyhexadecanoic acid. nih.govresearchgate.netmdpi.comnih.gov

Stereoselective Hydroxylation by Isolated Enzymes

The direct, stereoselective hydroxylation of a fatty acid carbon chain at a specific position is a significant challenge, but one that isolated enzymes are uniquely equipped to address. The two primary classes of enzymes explored for this purpose are fatty acid hydratases and cytochrome P450 monooxygenases.

Fatty Acid Hydratases (FAHs): These enzymes catalyze the addition of water across a double bond. Most characterized oleate hydratases, which act on oleic acid, exhibit high regio- and stereoselectivity for the C10 position, producing (R)-10-hydroxystearic acid. nih.govmdpi.com However, the diversity within this enzyme family is vast. For instance, an oleate hydratase from Streptococcus pyogenes can hydrate (B1144303) double bonds at both the Δ9 and Δ12 positions, and a double-bond hydratase has been identified that produces 13(S)-hydroxy-9(Z)-octadecenoic acid with high stereoselectivity. mdpi.comnih.gov This demonstrates the potential for identifying or engineering a hydratase with the desired C9 stereoselectivity for producing (S)-9-hydroxyoctadecanoic acid.

Cytochrome P450 (P450) Monooxygenases: This superfamily of enzymes is renowned for its ability to perform challenging C-H oxidation reactions. nih.gov While many P450s that act on fatty acids are ω-hydroxylases (acting on the terminal carbon), their potential for site-specific hydroxylation is clear. nih.govwikipedia.orgscispace.com For example, CYP630B18 from the fungus Grosmannia clavigera is a highly specific oleic acid ω-hydroxylase. nih.govscispace.com The general mechanism involves the enzyme binding the fatty acid substrate in a specific orientation within its active site, allowing for the targeted insertion of an oxygen atom. nih.gov Although an isolated P450 that stereoselectively produces (S)-9-hydroxyoctadecanoic acid has not been explicitly characterized in the reviewed literature, the existence of this compound in nature points to an enzymatic origin.

Further evidence for stereospecific enzymatic control comes from the metabolism of 9-HSA enantiomers. Studies using cell-based assays have shown that the biosynthesis of FAHFAs is stereospecific, with a preference for acylating R-9-HSA over S-9-HSA. Conversely, the primary degradative enzyme, carboxyl ester lipase (B570770) (CEL), selectively hydrolyzes S-9-PAHSA, indicating that enzymes in these pathways can distinguish between the two enantiomers at the C9 position. nih.gov

Table 2: Regioselectivity of Characterized Fatty Acid Hydroxylating Enzymes

Enzyme ClassExample Enzyme/SourceSubstratePrimary ProductReference
Oleate HydrataseStenotrophomonas maltophiliaOleic Acid(R)-10-hydroxystearic acid mdpi.com
Oleate HydrataseRhodococcus erythropolisOleic Acid(R)-10-hydroxystearic acid researchgate.net
Cytochrome P450CYP630B18 (G. clavigera)Oleic Acid18-hydroxyoleic acid (ω-hydroxylation) nih.govscispace.com
HydrataseLactobacillus rhamnosusNatural Fatty AcidsNatural Hydroxy Fatty Acids williams.edu

Synthesis of Specific Ester Derivatives and Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs, particularly those derived from 9-hydroxyoctadecanoic acid, are a class of lipids with significant anti-inflammatory and anti-diabetic properties. Their synthesis is a key area of research, with both chemical and enzymatic methods being developed.

A common chemical strategy involves the esterification of the secondary alcohol of 9-hydroxyoctadecanoic acid. A versatile method starts with methyl (9R)-9-hydroxyoctadecanoate, which can be sourced naturally from plants like Dimorphotheca sinuata. nih.gov This is then reacted with a desired acyl chloride in the presence of a base like pyridine (B92270) to form the FAHFA methyl ester. A final selective hydrolysis step removes the methyl ester group to yield the target FAHFA. nih.gov This approach allows for the creation of a wide library of FAHFA analogs by simply varying the acyl chloride used in the esterification step.

Enzymatic synthesis offers a green and highly selective alternative. Lipases are commonly employed for the esterification of the hydroxy fatty acid. For instance, various lipases have been screened for their ability to synthesize different FAHFAs. researchgate.net Recent work has identified novel lipases, such as CL20 and CL23, which demonstrate superior performance, achieving faster reactions and higher yields than the benchmark lipase, CalA (Candida antarctica lipase A). researchgate.net This enzymatic approach is favored for its potential scalability and environmental benefits, making it attractive for industrial production. researchgate.net

Structure-Activity Relationship (SAR) Driven Analog Synthesis

The synthesis of analogs of naturally occurring FAHFAs is a powerful tool for understanding their mechanism of action and for developing new therapeutics with enhanced properties. SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect biological activity.

One such study focused on analogs of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid) to probe their anti-inflammatory activity, measured by the attenuation of Interleukin-6 (IL-6) production. nih.gov A series of "abridged" analogs were synthesized by systematically shortening the carbon chain of either the palmitic acid or the 9-hydroxyoctadecanoic acid portion. nih.gov This research revealed that reducing the carbon chain length of the fatty acid esterified to the 9-hydroxy position could lead to analogs with maintained or even enhanced anti-inflammatory activity. nih.govnih.gov

A notable finding from this line of inquiry was that 9-(hexanoyloxy)octadecanoic acid (9-CAHSA), where the C16 palmitic acid is replaced by a C6 caproic acid, exhibited more potent anti-inflammatory effects than the parent 9-PAHSA. nih.gov

Stereochemistry also plays a critical role in biological activity. Synthetic access to both the (R) and (S) enantiomers of 9-PAHSA allowed for their separate evaluation. nih.gov This revealed a clear separation of function:

(S)-9-PAHSA was effective at potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake.

(R)-9-PAHSA did not share these effects on glucose metabolism.

Both enantiomers possessed anti-inflammatory properties. nih.gov

These findings highlight that different structural features of the FAHFA molecule are responsible for its distinct metabolic and anti-inflammatory actions, providing a roadmap for the design of next-generation therapeutics. nih.gov

Table 3: Structure-Activity Relationship of 9-PAHSA and its Analogs

CompoundStructure ModificationKey Biological Activity FindingReference
(S)-9-PAHSA S-enantiomer of natural compoundPotentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake; Anti-inflammatory. nih.gov
(R)-9-PAHSA R-enantiomer of natural compoundDoes not potentiate GSIS; Anti-inflammatory. nih.gov
9-CAHSA Palmitic acid (C16) replaced with Caproic acid (C6)Exhibited superior anti-inflammatory activity compared to 9-PAHSA. nih.gov
Abridged Analogs Systematic shortening of either fatty acid or hydroxy fatty acid chainMaintained or enhanced anti-inflammatory activity. nih.gov

Metabolic Engineering and Biotechnological Production of Hydroxy Fatty Acids for Research

De Novo Biosynthesis in Engineered Microorganisms

The production of (S)-9-hydroxyoctadecanoic acid, also known as 9-hydroxystearic acid (9-HSA), through microbial fermentation offers a promising alternative to traditional chemical synthesis. nih.govcaymanchem.com This involves engineering model organisms to synthesize the compound de novo from simple carbon sources.

Pathway Construction in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

The construction of a functional biosynthetic pathway is the foundational step in engineering microorganisms for HFA production. In both Escherichia coli and Saccharomyces cerevisiae, this typically involves the introduction of heterologous enzymes to create a novel metabolic route.

For the synthesis of hydroxy fatty acids, a key enzyme is a fatty acid hydroxylase. researchgate.net In the case of 9-HSA, an oleate (B1233923) hydratase can be utilized to convert oleic acid, a common fatty acid in many organisms, into 10-hydroxystearic acid. illinois.edu While the focus here is on the (S)-9 enantiomer, it's important to note that different enzymes can exhibit varying stereoselectivity. nih.gov

In S. cerevisiae, the native fatty acid synthesis machinery primarily produces long-chain fatty acids. To channel metabolic flux towards a specific medium-chain HFA like 8-hydroxyoctanoic acid, researchers have engineered the fatty acid synthase (FAS) itself. nih.govresearchgate.net A single mutation in the FAS1 gene (FAS1R1834K) can lead to the selective production of octanoic acid, which can then be hydroxylated by a co-expressed cytochrome P450 enzyme. nih.govresearchgate.net This strategy of modifying the core fatty acid synthesis pathway could be adapted for the production of the C18 backbone of 9-HSA.

Similarly, in E. coli, which utilizes a Type II fatty acid biosynthesis system, the chain length of the produced fatty acids can be controlled by expressing different acyl-acyl carrier protein (acyl-ACP) thioesterases. nih.gov This allows for the tailored production of specific fatty acid precursors for subsequent hydroxylation. The introduction of a suitable hydroxylase, such as a cytochrome P450 monooxygenase, can then convert the fatty acid into the desired HFA. nih.govnih.gov

Enzyme Coexpression and Gene Manipulation Strategies

To achieve efficient production of (S)-9-hydroxyoctadecanoic acid, the coordinated expression of multiple enzymes is crucial. This often involves assembling the required genes into a single expression vector or integrating them into the host organism's genome. researchgate.netmdpi.com

A common strategy is the co-expression of a fatty acid-modifying enzyme with other pathway components to enhance the accumulation of the target product. For instance, in the production of ricinoleic acid (12-hydroxy-9-octadecenoic acid) in plants, the co-expression of the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2) with the fatty acid hydroxylase (FAH12) dramatically increased HFA levels. nih.gov This highlights the importance of considering the entire metabolic context and engineering downstream steps to pull the flux towards the final product.

In E. coli, co-expression of a selected thioesterase with a fatty acid metabolism regulator (FadR) and a monooxygenase (P450BM3) has been shown to boost HFA production. nih.gov Gene manipulation strategies also include the knockout or downregulation of competing pathways. For example, deleting genes involved in fatty acid degradation (β-oxidation), such as fadD and fadE in E. coli, can prevent the breakdown of the desired HFA and its precursors, leading to higher yields. frontiersin.org

Furthermore, optimizing the expression levels of the heterologous enzymes is critical. This can be achieved by using promoters of varying strengths, adjusting gene copy numbers, or employing gene expression regulation systems. nih.gov In S. cerevisiae, the CRISPR/Cas9 system has been utilized for multicopy integration of pathway genes to stably increase the production of target molecules. mdpi.com

Optimization of Fermentation Processes for Enhanced Titer

Beyond genetic engineering, optimizing the fermentation process is paramount for achieving high titers of (S)-9-hydroxyoctadecanoic acid. This involves fine-tuning various physical and chemical parameters of the culture environment.

Key parameters that are often optimized include pH, temperature, and aeration, as many fatty acid hydroxylation enzymes require oxygen. researchgate.netresearchgate.net The composition of the fermentation medium, including the concentration of the carbon source, nitrogen source, and essential minerals, also plays a significant role in both cell growth and product formation. researchgate.netmdpi.com

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers. nih.gov This involves feeding nutrients, such as glucose, to the culture at a controlled rate to avoid substrate inhibition and maintain optimal conditions for production. nih.gov For instance, in the production of medium-chain-length poly(3-hydroxyalkanoates) in E. coli, a two-stage fed-batch process was developed, separating the biomass accumulation phase from the product synthesis phase. nih.gov This approach allows for independent optimization of conditions for growth and production.

The choice of carbon source can also significantly impact HFA production. While glucose is a common substrate, researchers have explored the use of alternative feedstocks, such as glycerol (B35011), to potentially improve yields and reduce costs. nih.gov In some cases, the carbon source can also influence the activity of the biosynthetic enzymes. For example, the hydroxylation of octanoic acid in engineered S. cerevisiae was found to be strongly dependent on the carbon source, with ethanol (B145695) being preferred over glucose. nih.govresearchgate.net

Organism Engineering Strategy Key Genes/Enzymes Product Titer Reference
E. coliCo-expression of thioesterase, FadR, and P450BM3CcFatB1, fadR, P450BM3144 mg/L (total HFAs) nih.gov
E. coliDeletion of β-oxidation genes, overexpression of AlkBGT and FadLfadE, fadD, AlkBGT, FadL309 mg/L (ω-hydroxydecanoic acid) frontiersin.org
S. cerevisiaeEngineered FAS, expression of cytochrome P450FAS1R1834K, FAS2, CYPup to 3 mg/l (8-hydroxyoctanoic acid) nih.govresearchgate.net
S. cerevisiaeSystematic pathway engineering for carminic acidOKS, ZhuI, ZhuJ, UGT2, NpgA, AptC, Cat57580.9 μg/L nih.gov

Substrate Utilization and Development of Sustainable Feedstocks

The economic viability and environmental sustainability of biotechnological processes heavily depend on the cost and availability of the feedstock. While glucose derived from starch is a common substrate, there is a growing interest in utilizing renewable and non-food feedstocks for the production of oleochemicals. warf.org

Fatty acids themselves, derived from inexpensive sources like waste oils and fats, can be an ideal alternative feedstock. nih.gov They can be efficiently converted to acetyl-CoA and reducing power, which are essential for many biosynthetic pathways. nih.gov Engineered E. coli has been shown to produce 3-hydroxypropionate (B73278) from fatty acids with a high yield. nih.gov This demonstrates the potential of using fatty acid-rich waste streams as a starting point for the production of other valuable chemicals, including (S)-9-hydroxyoctadecanoic acid.

The use of renewable glycerol, a byproduct of biodiesel production, has also been investigated as a supplementary carbon source to reduce reliance on glucose. nih.govresearchgate.net In one study, supplementing the fermentation medium with glycerol increased the production of medium-chain hydroxy fatty acids in E. coli. nih.gov

Advanced Analytical and Spectroscopic Characterization of S 9 Hydroxyoctadecanoic Acid

Chromatographic Separations and Detection

Chromatography is fundamental to isolating (S)-9-Hydroxyoctadecanoic acid from complex lipid mixtures and enabling its detection and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques utilized.

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. However, fatty acids like 9-hydroxyoctadecanoic acid possess polar functional groups (carboxyl and hydroxyl) that render them non-volatile. Therefore, derivatization is a mandatory step to increase their volatility and improve chromatographic performance. mdpi.com

Derivatization Process: A common and effective method involves a two-step derivatization. First, the carboxylic acid group is converted into a methyl ester (FAME), often by using reagents like diazomethane (B1218177) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comnih.gov Second, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilzane (HMDS). nih.govgsartor.orgresearchgate.netnih.gov This process yields a volatile derivative, the trimethylsilyl ether methyl ester, which is amenable to GC-MS analysis. nih.gov Automated derivatization methods have been developed to improve throughput and reproducibility. mdpi.comnih.gov

Mass Spectrometric Analysis: Under electron ionization (EI), the TMS derivative of 9-hydroxyoctadecanoate yields a characteristic fragmentation pattern. The mass spectrum provides both the molecular weight and structural information based on the fragment ions. The cleavage of the carbon-carbon bond adjacent to the silylated hydroxyl group is particularly informative for determining the position of the hydroxyl group along the fatty acid chain. acs.org For the TMS methylate of 9-hydroxyoctadecanoic acid, key fragment ions are observed that confirm its structure. gsartor.org For instance, tert-butyldimethylsilyl (tBDMS) ether derivatives are also used and produce prominent [M-57]+ fragment ions, which are useful for molecular mass determination. capes.gov.br

DerivativeRetention Index (RI)Key Fragment Ions (m/z)Reference
9-Hydroxyoctadecanoic acid TMS methylate2309382 (M+), 311, 225 (base peak), 155, 143, 130, 73 gsartor.org
Table 1: GC-MS Data for the Trimethylsilyl (TMS) Methylate Derivative of 9-Hydroxyoctadecanoic Acid.

LC-MS/MS is the cornerstone for modern lipidomic analysis, offering high sensitivity and specificity without the need for derivatization. researchgate.net It is particularly well-suited for analyzing hydroxy fatty acids directly from biological extracts. nih.gov

Separation and Detection: Reversed-phase liquid chromatography, typically using a C18 column, is employed to separate 9-hydroxyoctadecanoic acid from other lipids. sfrbm.orgnih.gov The mobile phase usually consists of an acidified mixture of water and organic solvents like methanol (B129727) or acetonitrile. sfrbm.orgnih.gov Detection is achieved using a triple quadrupole or a high-resolution mass spectrometer (like Q-TOF) operating in negative electrospray ionization (ESI) mode. nih.govnih.govlipidmaps.org

Quantitative Analysis: For quantification, Multiple Reaction Monitoring (MRM) is the method of choice on triple quadrupole instruments. sfrbm.orglipidmaps.org This technique involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity and sensitivity. For 9-hydroxyoctadecanoic acid and its unsaturated analog, 9-HODE, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) generates specific product ions. The cleavage between the C9 and C10 carbons results in a characteristic fragment at m/z 171, which is often used for quantification of 9-hydroxylated species. nih.govsfrbm.orglipidmaps.org Isotope-labeled internal standards, such as 9(S)-HODE-d4, are used to ensure accuracy and precision. caymanchem.com

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)MethodReference
9-HODE295.2171.1LC-MS/MS (MRM) nih.govsfrbm.orglipidmaps.org
9-HODE295.2277.2 (Neutral loss of H₂O)LC-MS/MS (Product Ion Scan) nih.gov
Table 2: LC-MS/MS Transitions for the Analysis of 9-Hydroxylated Octadecanoids. *Data is for the closely related unsaturated analog, 9-hydroxyoctadecadienoic acid (9-HODE), which serves as a proxy for the fragmentation behavior of 9-hydroxyoctadecanoic acid.

High-resolution mass spectrometry (HRMS) methods, such as LC-Q-TOFMS, can also be used for both quantification and simultaneous characterization based on accurate mass measurements of precursor and fragment ions. nih.gov Chiral chromatography phases can be employed within LC systems to separate the (S) and (R) enantiomers. acs.org

TLC and HPTLC are valuable techniques for the preparative separation and analytical screening of hydroxy fatty acids. nih.govyoutube.com

Application and Separation: TLC is often used as a purification step to isolate 9-hydroxyoctadecanoic acid from reaction mixtures or lipid extracts. gsartor.orgnih.gov Samples are applied to a silica (B1680970) gel plate, which is then developed using a non-polar solvent system, such as a mixture of cyclohexane, ethyl acetate, and acetic acid. gsartor.org The separated compounds are visualized under UV light (at 254 nm) after spraying with a fluorescent dye, or by using other specific staining reagents. gsartor.org The band corresponding to the hydroxy fatty acid can then be scraped off the plate and the compound eluted for further analysis. gsartor.org

HPTLC offers improved resolution, higher sensitivity, and better quantification capabilities compared to classical TLC. youtube.com It can be used for fingerprinting complex lipid extracts and for the semi-quantitative analysis of different lipid classes, including free fatty acids. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of molecules, including hydroxy fatty acids. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (S)-9-Hydroxyoctadecanoic acid exhibits characteristic signals. The proton attached to the hydroxyl-bearing carbon (H-9) typically appears as a multiplet in the range of 3.6-4.0 ppm. aocs.org The exact chemical shift is influenced by the solvent and concentration. The protons of the methylene (B1212753) group adjacent to the carboxylic acid (H-2) resonate at approximately 2.3 ppm as a triplet. The terminal methyl group (H-18) gives a triplet at around 0.9 ppm, while the long chain of methylene protons forms a complex, broad signal between 1.2 and 1.6 ppm. aocs.orgresearchgate.net

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 179-180 ppm. The carbon atom bearing the hydroxyl group (C-9) resonates at approximately 72 ppm. The other methylene carbons of the aliphatic chain appear in the 22-35 ppm range, and the terminal methyl carbon is observed at about 14 ppm.

Advanced NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, confirming the structure. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in NMR can help to determine the enantiomeric purity and assign the absolute stereochemistry of the C-9 chiral center.

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Reference
-COOH~10-12 (broad s)~179-180 aocs.org
CH(OH)~3.6-4.0 (m)~72 aocs.orghmdb.ca
α-CH₂ (-CH₂COOH)~2.3 (t)~34 researchgate.net
-(CH₂)n-~1.2-1.6 (m)~22-35 researchgate.net
-CH₃~0.9 (t)~14 researchgate.net
Table 3: Typical NMR Chemical Shifts for Hydroxyoctadecanoic Acids. *Values are approximate and can vary based on solvent and specific isomer. Data is generalized from related hydroxy fatty acids.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in (S)-9-Hydroxyoctadecanoic acid. The spectrum is characterized by several distinct absorption bands. mdpi.com A very broad and strong absorption band is observed in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. mdpi.comresearchgate.net Superimposed on this is the C-H stretching from the aliphatic chain, which appears as sharp peaks between 2850 and 2960 cm⁻¹. researchgate.netnih.gov A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. nih.govresearchgate.net The O-H stretching of the secondary alcohol group at C-9 typically appears as a broad band around 3300-3400 cm⁻¹, which may be masked by the broader carboxylic acid O-H absorption. The C-O stretching of the secondary alcohol gives a signal in the 1050-1150 cm⁻¹ region. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)AppearanceReference
O-H Stretch (Carboxylic Acid)2500-3500Broad, Strong mdpi.comnih.gov
O-H Stretch (Alcohol)3300-3400Broad mdpi.com
C-H Stretch (Alkyl)2850-2960Sharp, Strong researchgate.netnih.gov
C=O Stretch (Carboxylic Acid)~1710Sharp, Strong nih.gov
C-O Stretch (Alcohol)1050-1150Medium mdpi.com
Table 4: Characteristic Infrared Absorption Bands for 9-Hydroxyoctadecanoic Acid.

Ultraviolet (UV) Spectroscopy: (S)-9-Hydroxyoctadecanoic acid is a saturated fatty acid and lacks conjugated double bonds or other significant chromophores. Consequently, it does not exhibit strong absorption in the standard UV-visible range (200-800 nm). In contrast, its unsaturated counterpart, 9-hydroxyoctadecadienoic acid (9-HODE), contains a conjugated diene system and shows a characteristic UV absorbance maximum at approximately 234 nm. gsartor.orgacs.orgcaymanchem.com This distinction is crucial for analysis, as UV detection is a viable method for 9-HODE but not for its saturated analog.

Computational Approaches for Elucidating Molecular Interactions

Computational modeling provides valuable insights into the molecular properties and interactions of (S)-9-Hydroxyoctadecanoic acid that can be difficult to study experimentally. Techniques such as molecular docking and molecular dynamics simulations are used to predict and analyze how this molecule binds to protein targets.

Research has shown that 9-hydroxyoctadecanoic acid (9-HSA) acts as an inhibitor of histone deacetylase 1 (HDAC1), an enzyme implicated in cancer. ebi.ac.ukmedchemexpress.com Computational modeling has been instrumental in understanding this interaction. By docking the (S)- and (R)-enantiomers of 9-HSA into a homology model of the human HDAC1 active site, researchers have been able to explain the molecular basis of the inhibition. ebi.ac.uk These models show that the fatty acid chain occupies a hydrophobic channel in the enzyme's active site, while the carboxylate group coordinates with a critical zinc ion, and the hydroxyl group forms key hydrogen bonds. Such studies can explain the stereoselectivity of the interaction and guide the design of more potent and selective inhibitors. ebi.ac.uknih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying (S)-9-hydroxyoctadecanoic acid in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary methods. For GC-MS, derivatization (e.g., methylation or silylation) is necessary to improve volatility. LC-MS avoids derivatization and is ideal for thermally unstable samples. In plant metabolomics, GC-MS has identified this compound in Taxus species alongside other fatty acids, with Progenesis QI v3.0 software enabling peak alignment and metabolite annotation . LC-MS/MS with reverse-phase C18 columns and negative ionization mode is recommended for higher sensitivity in lipidomic studies.

Q. How can the stereochemical purity of (S)-9-hydroxyoctadecanoic acid be validated during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or nuclear magnetic resonance (NMR) with chiral shift reagents can confirm enantiomeric purity. Optical rotation measurements ([α]D) should align with literature values (e.g., +9.3° for the (S)-enantiomer). Synthetic protocols must specify reaction conditions (e.g., asymmetric catalysis with chiral ligands) to avoid racemization .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported antioxidant activities of (S)-9-hydroxyoctadecanoic acid across plant species?

  • Methodological Answer : Discrepancies in bioactivity (e.g., Mirabilis jalapa vs. Aquilaria malaccensis) may arise from matrix effects or co-eluting metabolites. To resolve this:

  • Perform activity-guided fractionation to isolate the compound.
  • Use orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS inhibition) to confirm specificity.
  • Quantify synergistic/antagonistic interactions with coexisting metabolites via isobolographic analysis .

Q. How can metabolomic workflows optimize the detection of (S)-9-hydroxyoctadecanoic acid in lipid-rich samples?

  • Methodological Answer :

  • Sample Preparation : Use Folch extraction (chloroform:methanol, 2:1) to enrich lipids. Saponification may hydrolyze esterified forms.
  • Instrumentation : Employ high-resolution MS (e.g., Q-TOF or Orbitrap) with MS/MS fragmentation to distinguish isomers (e.g., 9-hydroxy vs. 12-hydroxy derivatives).
  • Data Analysis : Leverage lipid-specific databases (e.g., LIPID MAPS) and software (e.g., XCMS Online) for annotation. Normalize peak areas to internal standards (e.g., deuterated stearic acid) .

Q. What are the challenges in synthesizing (S)-9-hydroxyoctadecanoic acid derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key challenges include:

  • Regioselective hydroxylation : Use biocatalysts (e.g., cytochrome P450 enzymes) or Sharpless asymmetric dihydroxylation.
  • Derivatization stability : Sulfated or iodinated derivatives (e.g., 10,12-dihydroxy-9-iodo-methyl ester) require inert atmospheres and low-temperature storage to prevent degradation.
  • Characterization : Combine HR-MS, ¹H/¹³C NMR, and X-ray crystallography for unambiguous structural confirmation .

Q. How does (S)-9-hydroxyoctadecanoic acid contribute to metabolic diversity in plant systems?

  • Methodological Answer : In Taxus cuspidata, it acts as a precursor for oxidized lipid mediators (e.g., hydroxy fatty acid derivatives) involved in stress responses. To study its biosynthetic pathway:

  • Conduct isotopic labeling (¹³C-glucose) to trace carbon flux.
  • Knock down candidate genes (e.g., lipoxygenases or cytochrome P450s) via RNAi and monitor metabolite depletion via targeted LC-MS .

Data Contradiction Analysis

Q. Why do some studies report (S)-9-hydroxyoctadecanoic acid as a minor component, while others highlight its dominance in specific tissues?

  • Resolution Strategy :

  • Compare extraction protocols: Polar solvents (e.g., methanol) may under-extract non-polar lipids.
  • Analyze tissue-specific expression of biosynthetic enzymes (e.g., RT-qPCR for hydroxylases).
  • Validate findings using orthogonal techniques (e.g., immunohistochemistry with anti-9-HODE antibodies) .

Methodological Best Practices

  • Stereochemical Analysis : Always report enantiomeric excess (ee) and calibration curves for quantitative studies.
  • Data Reproducibility : Share raw MS/MS spectra in public repositories (e.g., MetaboLights) to facilitate cross-study validation.
  • Ethical Compliance : Adhere to chemical safety guidelines (e.g., local exhaust ventilation, PPE) during synthesis .

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